molecular formula C6H8Cl2N2 B591745 (5-Chloropyridin-2-yl)methanamine hydrochloride CAS No. 871826-13-0

(5-Chloropyridin-2-yl)methanamine hydrochloride

Cat. No. B591745
M. Wt: 179.044
InChI Key: HZUPEPYIDPCKQQ-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

The compound 2-(aminomethyl)-5-chloropyridine (18 g, 0.13 mol, from Step D) was dissolved in dichloromethane (50 mL) and hydrochloric methanol solution (5 M, 50 mL) was added. After stirring for several min a white solid began to precipitate. The mixture was stirred for 1 h at 0-5° C., and the solid was collected by filtration and the filtrate was evaporated in vacuo to give some off-white solid. The combined solid was washed with a small amount of cold DCM. The product was dried in vacuo to yield the indicated compound as the hydrochloric salt. 1H-NMR (DMSO-d6, 400 MHz) δ 8.70 (s, 3H), 8.62 (s, 1H), 8.0 (dd, J=2.5, 6 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 4.15 (m, 2H).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][NH2:9])=[N:6][CH:7]=1.CO>ClCCl>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][NH2:9])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)CN
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for several min a white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at 0-5° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give some off-white solid
WASH
Type
WASH
Details
The combined solid was washed with a small amount of cold DCM
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the indicated compound as the hydrochloric salt

Outcomes

Product
Name
Type
Smiles
Cl.ClC=1C=CC(=NC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.